molecular formula C17H27N3O4 B13253265 tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B13253265
M. Wt: 337.4 g/mol
InChI Key: QIWWKOWRMMMDHG-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring and the cyclohexyl group imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the carbamate linkage.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized using a cyclization reaction involving a hydrazide and a nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Carbamate Formation: The final step involves the reaction of the oxadiazole-cyclopropyl intermediate with tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted carbamate derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. The oxadiazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate may be investigated for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity by providing steric hindrance, while the carbamate group can interact with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamate
  • tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate
  • tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is unique due to the presence of the cyclopropyl group and the hydroxyl-substituted cyclohexyl ring. These structural features confer distinct chemical properties, such as increased rigidity and potential for hydrogen bonding, which can enhance its biological activity and stability.

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-6-8-17(22,9-7-12)10-13-19-14(20-24-13)11-4-5-11/h11-12,22H,4-10H2,1-3H3,(H,18,21)

InChI Key

QIWWKOWRMMMDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

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